molecular formula C10H16N2 B13252627 4-methyl-N-(2-methylpropyl)pyridin-3-amine

4-methyl-N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B13252627
M. Wt: 164.25 g/mol
InChI Key: BFYKDZNMWREQMZ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylpropyl)pyridin-3-amine is an organic compound belonging to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and an N-(2-methylpropyl) group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methylpropyl)pyridin-3-amine typically involves the alkylation of 4-methylpyridin-3-amine with 2-methylpropyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and the solvent used is usually anhydrous dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-methylpropyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-methyl-N-(2-methylpropyl)pyridin-3-amine is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites of enzymes, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: A similar compound with a pyridine ring substituted at the 4-position.

    2-amino-4-methylpyridine: Another pyridine derivative with an amino group at the 2-position and a methyl group at the 4-position.

    3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A compound with a similar pyridine structure but with additional heterocyclic rings.

Uniqueness

4-methyl-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of enzyme interactions.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-methyl-N-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-8(2)6-12-10-7-11-5-4-9(10)3/h4-5,7-8,12H,6H2,1-3H3

InChI Key

BFYKDZNMWREQMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NCC(C)C

Origin of Product

United States

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